Brevinin-2E
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GIMDTLKNLAKTAGKGALQSLLNKASCKLSGQC |
Origin of Product |
United States |
Origin, Isolation, and Molecular Diversity of Brevinin 2e and Its Congeners
Natural Sources and Isolation Techniques
Amphibian Skin Secretions as a Biosynthetic Reservoir
Brevinin-2E and its related peptides are naturally occurring molecules synthesized within the granular glands of amphibian skin. nih.govresearchgate.net These glands serve as a rich reservoir for a wide array of bioactive compounds, which are released onto the skin surface as a defensive secretion when the amphibian is injured or feels threatened. researchgate.netimrpress.combioscientifica.com
The first members of the brevinin family, brevinin-1 (B586460) and brevinin-2 (B1175259), were initially discovered in the skin secretions of the Japanese frog Rana brevipoda porsa. nih.govresearchgate.netnih.govapsnet.org Subsequently, this compound was specifically isolated from the European edible frog, Pelophylax kl. esculentus (formerly Rana esculenta). nih.govbioscientifica.comnih.govapsnet.org Congeners and related peptides have been identified in numerous other frog species, primarily Eurasian ranids such as the Hokkaido frog (Rana pirica), the Saharan frog (Pelophylax saharicus), and the Yunnanfu frog (Odorrana grahami). bioscientifica.comnih.govresearchgate.netuniprot.org To date, the distribution of the Brevinin-2 family appears to be largely confined to Eurasian frog species. frontiersin.orgnih.gov
Chromatographic Purification Methodologies
The isolation of this compound and its congeners from crude amphibian skin secretions is a multi-step process heavily reliant on chromatographic techniques. The initial step involves collecting the skin secretion, often induced by mild electrical stimulation, which is then lyophilized and reconstituted. bioscientifica.com
The primary method for purification is reverse-phase high-performance liquid chromatography (RP-HPLC). bioscientifica.comnih.govgoogle.comresearchgate.net This technique separates the complex mixture of peptides based on their hydrophobicity. The crude secretion is loaded onto an HPLC column (commonly a C8 or C18 column), and peptides are eluted using a gradient of an organic solvent, such as acetonitrile, in an aqueous acidic solution (e.g., trifluoroacetic acid). google.comiiitd.edu.in Fractions are collected, and those exhibiting the desired biological activity or mass spectrometric profile are subjected to further rounds of purification on analytical or semi-preparative columns until a homogenous peptide is obtained. google.comresearchgate.net The purity and molecular mass of the final peptide are confirmed using mass spectrometry. google.comresearchgate.net
Genetic Basis and Precursor Characterization
cDNA Cloning and Nucleotide Sequence Analysis of Precursors
Understanding the genetic basis of Brevinin-2 peptides has been greatly advanced by molecular cloning techniques. nih.gov Scientists utilize "shotgun" cloning and rapid amplification of cDNA ends (RACE) PCR methods on messenger RNA (mRNA) extracted from frog skin or its secretions to identify the nucleotide sequences encoding these peptides. oncotarget.comikiam.edu.ec
Analysis of the cloned cDNA reveals that Brevinin-2 peptides are synthesized as a larger precursor protein, or prepropeptide. oncotarget.comresearchgate.netbenthamscience.com This precursor has a characteristic tripartite structure:
An N-terminal signal peptide sequence of approximately 22 amino acids, which directs the nascent polypeptide for secretion. iiitd.edu.inoncotarget.combenthamscience.com
A conserved acidic propeptide region. iiitd.edu.inbenthamscience.com
A single copy of the mature Brevinin-2 peptide sequence at the C-terminus. oncotarget.comresearchgate.net
Table 1: General Structure of a Brevinin-2 Precursor Use the slider to see the different components of the precursor protein.
Domain 1: Signal Peptide
A sequence of ~22 amino acids at the N-terminus that guides the precursor protein into the secretory pathway.
Post-Translational Processing and Maturation
Following translation, the Brevinin-2 precursor undergoes several crucial post-translational modifications to yield the mature, active peptide. nih.govresearchgate.net The signal peptide is cleaved off, and the propeptide is excised by a propeptide convertase enzyme that recognizes a specific dibasic cleavage site (typically Lys-Arg) located immediately before the mature peptide sequence. iiitd.edu.inoncotarget.comresearchgate.netbenthamscience.com
A defining characteristic of most Brevinin-2 peptides, including this compound, is the formation of a C-terminal cyclic domain known as the "Rana box". nih.govresearchgate.netmdpi.com This involves the creation of an intramolecular disulfide bond between two cysteine residues, forming a heptapeptide (B1575542) ring. nih.govresearchgate.net Additionally, the C-terminal residue is often amidated, a modification known to enhance the stability and biological activity of many antimicrobial peptides. nih.govresearchgate.netmdpi.com
Phylogenetic Relationships and Interspecies Variation of Brevinin-2 Peptides
The Brevinin-2 family exhibits considerable sequence diversity, with significant interspecies and even intraspecies variations observed. frontiersin.orgmdpi.com Despite this diversity, certain residues, particularly the cysteines involved in the Rana box, are highly conserved. mdpi.com
Phylogenetic analyses, based on the amino acid sequences of both the mature peptides and their precursors, are used to infer evolutionary relationships between different frog species. nih.govbenthamscience.com For instance, cladistic analysis of Brevinin-2 peptides supports a close phylogenetic link between the Hokkaido frog (Rana pirica) and the Japanese mountain brown frog (Rana ornativentris). nih.govresearchgate.net This molecular data provides valuable insights that complement traditional morphological classifications. The high degree of sequence variation within the family is thought to be driven by strong diversifying selection, reflecting an evolutionary arms race against a wide spectrum of microbial pathogens in the frogs' environment. diva-portal.org
Table 2: Amino Acid Sequences of Selected Brevinin-2 Family Peptides Click on a peptide name to highlight its sequence and source.
Comparative Analysis of Amino Acid Sequences among Brevinin-2 Members
The Brevinin-2 family of peptides is characterized by significant sequence diversity. frontiersin.org Despite this variability, members share certain structural hallmarks, most notably a C-terminal region that often contains a disulfide-bridged heptapeptide loop, commonly referred to as the "Rana box" (Cys-Xaa-Xaa-Xaa-Xaa-Lys-Cys). nih.gov However, the primary amino acid sequence outside of this loop is poorly conserved. nih.gov Analysis of numerous Brevinin-2 peptides reveals only a few invariant or highly conserved amino acid residues, typically including a lysine (B10760008) near the N-terminus and the two cysteine residues and a lysine within the Rana box. nih.govfrontiersin.orgmednexus.org
This sequence variability is directly responsible for the wide range of biological activities observed among different Brevinin-2 peptides. Even minor substitutions in the amino acid sequence can lead to significant changes in antimicrobial potency and spectrum. vulcanchem.com For example, a comparative study between Brevinin-2MP and Brevinin-2GHb, which differ by only two amino acids, demonstrated a substantial difference in their minimum inhibitory concentration (MIC) against Escherichia coli. frontiersin.orgvulcanchem.com
The table below presents the amino acid sequences of this compound and several of its congeners from various frog species to illustrate the molecular diversity within the family.
| Peptide Name | Species of Origin | Amino Acid Sequence | Length | Reference |
|---|---|---|---|---|
| Brevinin-2 | Pelophylax porosus (formerly Rana brevipoda porsa) | GLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC | 33 | nih.govvulcanchem.com |
| This compound | Pelophylax kl. esculentus (Rana esculenta) | GIMDTLKNLAKTAGKGALQSLLNKASCKLSGQC | 33 | nih.gov |
| Brevinin-2Eg | Pelophylax kl. esculentus (Rana esculenta) | GIMDTLKNLA KTAGKGALQS LLNHASCK LS GQC | 33 | nih.gov |
| Brevinin-2Eh | Pelophylax kl. esculentus (Rana esculenta) | GIMDTLKNLA KTAGKGALQS LLNHASCKL S KQC | 33 | nih.gov |
| Brevinin-2R | Pelophylax ridibundus (Rana ridibunda) | KLKNFAKGVAQSLLNKASCKLSGQC | 25 | google.comijcmas.com |
| Brevinin-2Ta | Pelophylax kl. esculentus (Rana esculenta) | GILDTLKNLAKTAGKGILKSLVNTASCKLSGQC | 33 | oncotarget.com |
| Brevinin-2MP | Microhyla pulchra | GVITDTLKGVAKTVAAELLRKAHCKLTNSC | 30 | frontiersin.org |
| Brevinin-2GHk | Sylvirana guentheri | GVLSSVKGVAKGVAGQLLNKASCKLSGQC | 29 | nih.gov |
Nomenclature and Synonymy within the Brevinin-2 Family
The nomenclature for amphibian skin peptides has evolved to systematically classify the growing number of discovered molecules. A widely adopted system names peptides based on their family and species of origin. nih.govcabidigitallibrary.org For the Brevinin family, the name is followed by a numerical designation (e.g., Brevinin-1 or Brevinin-2) and then an abbreviation for the source species. nih.gov
According to this system, "this compound" indicates that the peptide belongs to the Brevinin-2 family and was isolated from Rana e sculenta. nih.gov When multiple isoforms (or congeners) are found within the same species, they are further distinguished by a lowercase letter suffix (e.g., Brevinin-1Ea and Brevinin-1Eb from R. esculenta). nih.gov This systematic approach helps to organize the vast diversity of peptides being identified.
However, due to the low degree of structural similarity among some members, several Brevinin-2 peptides were initially given different names before their relationship to the broader family was established. frontiersin.orgnih.gov These names are now considered synonyms. For instance, peptides named rugosin A, rugosin B, gaegurin, and nigrocin-1 have been identified as members of the Brevinin-2 family based on conserved structural motifs and precursor sequence homology. nih.govfrontiersin.orgnih.govresearchgate.net
The table below lists some examples of Brevinin-2 family peptides and their synonyms or specific designations.
| Current Name/Designation | Synonym/Previous Name | Species of Origin | Reference |
|---|---|---|---|
| This compound | N/A | Pelophylax kl. esculentus (Rana esculenta) | oncotarget.com |
| Brevinin-2EMb | Gaegurin-2 | Glandirana emeljanovi | nih.gov |
| Brevinin-2EMb' | Gaegurin-3 | Glandirana emeljanovi | nih.gov |
| Brevinin-2R group | Rugosin A group | Glandirana species | nih.gov |
| Brevinin-2Rb group | Rugosin B group | Glandirana species | nih.gov |
Structural Characterization and Conformation of Brevinin 2e
Primary Structure Analysis and Conserved Motifs
The primary structure, or amino acid sequence, of a peptide is fundamental to its ultimate function. For Brevinin-2E, this sequence dictates its size, charge distribution, and the presence of key structural motifs.
Amino Acid Composition and Length Considerations
The brevinin-2 (B1175259) family of peptides, to which this compound belongs, typically consists of 33 to 34 amino acid residues. nih.gov However, variations exist, with some members having between 29 and 37 residues. nih.govnih.gov The primary structure of this compound, isolated from Rana esculenta, is GIMDTLKNLAKTAGKGALQSLLNK-ASCKLSGQC. nih.gov Brevinin peptides are generally cationic, a property conferred by the presence of basic amino acid residues. nih.gov
The amino acid composition of this compound and related peptides is crucial for their biological activity. A summary of the amino acid sequence for this compound and a related peptide, Brevinin-2Ta, is provided below.
| Peptide Name | Amino Acid Sequence | Length | Source Organism |
| This compound | GIMDTLKNLAKTAGKGALQSLLNK-ASCKLSGQC | 33 | Rana esculenta nih.gov |
| Brevinin-2Ta | GILDTLKNLAKTAGKGILKSLVNTASCKLSGQC | 33 | Pelophylax kl. esculentus oncotarget.com |
The C-terminal "Ranabox" Disulfide Motif (Cys-Lys-Xaa-Xaa-Xaa-Xaa-Cys)
A hallmark of many brevinin peptides is the presence of a "Ranabox," a conserved cyclic heptapeptide (B1575542) motif at the C-terminus. nih.govmdpi.com This structure is formed by a disulfide bond between two cysteine residues, creating a loop. oncotarget.comfrontiersin.org The consensus sequence for the Ranabox in the brevinin-2 family is typically Cys-Lys-Xaa-Xaa-Xaa-Xaa-Cys, where "Xaa" can be any amino acid. researchgate.net
This motif is considered important for the structural integrity and, in many cases, the biological activity of the peptide. researchgate.netnih.gov The disulfide bridge stabilizes the C-terminal end of the molecule. mdpi.com While some studies have shown that removing the Ranabox can reduce or alter activity, others have found that its elimination does not always abolish the peptide's function. mdpi.comresearchgate.net
Distribution of Cationic Residues
The distribution of positively charged (cationic) amino acid residues, primarily lysine (B10760008) (Lys) and arginine (Arg), is a critical feature of this compound and other AMPs. nih.govmdpi.com These cationic residues facilitate the initial electrostatic interaction with the negatively charged membranes of bacteria. nih.gov In the brevinin-2 family, key conserved cationic residues include Lys7 and Lys28. nih.govresearchgate.net The strategic placement of these positive charges along the peptide chain contributes to its amphipathic nature, which is essential for its mechanism of action. oncotarget.com The net positive charge of these peptides is a determining factor in their selective targeting of microbial cells over host cells. mdpi.com
Secondary and Tertiary Structure Determination
The biological function of this compound is intimately linked to its three-dimensional shape. The peptide exhibits conformational flexibility, adopting different structures depending on its environment.
Alpha-Helical Conformation in Membrane-Mimicking Environments
In environments that mimic the hydrophobic nature of a cell membrane, such as in the presence of trifluoroethanol (TFE) or sodium dodecylsulfate (SDS) micelles, brevinin peptides, including this compound, predominantly adopt an alpha-helical conformation. nih.govmdpi.comfrontiersin.org This structural transition is a common characteristic of many AMPs and is crucial for their ability to interact with and disrupt microbial membranes. frontiersin.orgvulcanchem.comfrontiersin.org
Circular dichroism (CD) spectroscopy is a key technique used to study these conformational changes. nih.govgoogle.com The CD spectra of brevinins in membrane-mimetic solutions show characteristic minima at approximately 208 and 222 nm, which is indicative of alpha-helical content. google.comgoogle.comtums.ac.ir This induced helicity allows the peptide to form an amphipathic structure, with its hydrophobic residues partitioning into the lipid core of the membrane and its hydrophilic, cationic residues remaining exposed to the aqueous environment or interacting with the phospholipid head groups. oncotarget.comfrontiersin.org
Random Coil Conformation in Aqueous Solution
In contrast to their structured state in membranes, brevinin peptides typically exist in a disordered or "random coil" conformation in aqueous solutions. mdpi.comfrontiersin.org In this state, the peptide lacks a stable, defined secondary structure. wikipedia.org This flexibility in an aqueous environment is thought to be advantageous, preventing aggregation and allowing the peptide to readily diffuse and encounter target microbial cells. The transition to a folded, active conformation occurs upon interaction with the bacterial membrane. google.com CD spectroscopy in aqueous buffer confirms this random coil structure, showing a single strong negative band characteristic of an unordered peptide. google.com
Role of Disulfide Bridges in Conformational Stability
A hallmark of many brevinin peptides, including this compound, is the presence of a C-terminal "Rana box," a cyclic heptapeptide loop formed by a disulfide bond between two cysteine residues. nih.gov This intramolecular bridge plays a significant, albeit complex, role in the conformational stability of the peptide.
The disulfide bond imposes a considerable conformational constraint on the C-terminal region of this compound. This constraint is crucial for maintaining a specific three-dimensional structure that is thought to be essential for its biological activity. Research on the closely related peptide Brevinin-2R, which also features this disulfide bridge, suggests that the resulting loop can form an amphipathic structure, thereby enhancing the peptide's hydrophobicity. tums.ac.ir This increased hydrophobicity can facilitate the peptide's interaction with and insertion into microbial cell membranes. The conformational stability conferred by the disulfide bridge is also believed to contribute to the peptide's resilience in various physiological environments. vulcanchem.com
Further research into analogues of this compound with and without the disulfide bridge is necessary to fully elucidate its specific role in conformational stability and how this translates to its biological efficacy.
Molecular Dynamics Simulations for Structural Insights
While direct molecular dynamics (MD) simulation studies specifically on this compound are not extensively documented in publicly available research, valuable insights into its probable conformational behavior can be extrapolated from simulations performed on other members of the brevinin family, such as Brevinin-1Ya and Brevinin-1Yb. scielo.org.za These computational studies provide a dynamic view of the peptide's structure at an atomic level, offering a deeper understanding of its flexibility and preferred conformations.
MD simulations of brevinin peptides have consistently shown a strong propensity for these molecules to adopt an α-helical conformation, particularly in membrane-mimicking environments. scielo.org.zanih.gov These simulations reveal that the central region of the peptide is most likely to form a stable α-helix, which is a common feature of many membrane-active antimicrobial peptides. scielo.org.za The N-terminal region, in contrast, often remains more flexible, potentially adopting β-turn or extended structures. scielo.org.za
These computational models suggest that this compound, upon approaching a bacterial membrane, would likely undergo a conformational change, transitioning from a more random coil structure in an aqueous environment to a well-defined α-helix. This induced helicity is critical for the peptide's amphipathic character, allowing it to present a hydrophobic face that interacts with the lipid core of the membrane and a hydrophilic face that remains exposed to the aqueous environment.
The insights from MD simulations on related brevinin peptides are summarized in the table below:
| Peptide Family | Key Findings from MD Simulations | Reference |
| Brevinin-1 (B586460) | Strong tendency to form α-helical structures, particularly in the central and C-terminal regions. | scielo.org.za |
| Brevinin-1 | N-terminal region exhibits greater flexibility, adopting extended or β-turn conformations. | scielo.org.za |
| Brevinin-1BYa Analogues | Peptides adopt two α-helical segments connected by a flexible hinge in membrane-mimicking environments. | nih.gov |
These findings underscore the power of molecular dynamics simulations in complementing experimental data to provide a comprehensive picture of the structural dynamics that govern the function of antimicrobial peptides like this compound.
Biological Activities and Translational Research Avenues of Brevinin 2e
Broad-Spectrum Antimicrobial Activity
Brevinin-2E belongs to the brevinin-2 (B1175259) family of peptides, which are known for their potent antimicrobial effects. nih.govresearchgate.net These peptides typically possess a net positive charge and an alpha-helical structure, which facilitates their interaction with and disruption of microbial cell membranes. nih.govresearchgate.net The brevinin-2 family is characterized by a "Rana box," a unique disulfide loop structure at the C-terminus. nih.gov
Efficacy Against Gram-Positive Bacterial Pathogens
Brevinin-2 peptides have shown significant inhibitory effects against Gram-positive bacteria. mdpi.com For instance, members of the brevinin-2 family have demonstrated activity against Staphylococcus aureus. nih.govmdpi.com Some brevinin-2 peptides have also been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net The mechanism of action often involves the permeabilization and disruption of the bacterial cell membrane. nih.gov Studies on related brevinin peptides have shown efficacy against other Gram-positive bacteria such as Bacillus subtilis and Propionibacterium acnes. nih.gov
Table 1: Efficacy of Brevinin-2 Family Peptides Against Gram-Positive Bacteria
| Bacterial Species | Peptide Family/Peptide | Observed Effect | Citation |
| Staphylococcus aureus | Brevinin-2 Family | Inhibitory activity | mdpi.com |
| Staphylococcus aureus | Brevinin-2MP | Antimicrobial activity (MIC 47.78 µM) | nih.gov |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Brevinin-2 Family | Potential as new drug candidates | mdpi.com |
| Bacillus subtilis | Brevinin-2MP | Strongest activity (MIC 4.97 µM) | nih.gov |
| Propionibacterium acnes | Brevinin-2MP | Antimicrobial activity (MIC 14.93 µM) | nih.gov |
Efficacy Against Gram-Negative Bacterial Pathogens
The brevinin-2 family of peptides also exhibits strong antimicrobial activity against Gram-negative bacteria. nih.govresearchgate.netnih.gov Peptides derived from various frog species have shown effectiveness against Escherichia coli. nih.govmdpi.com Some brevinin-2 peptides have demonstrated high potency against clinical isolates of Pseudomonas aeruginosa. researchgate.net The bactericidal action of these peptides is often rapid, as demonstrated by the ability of brevinin-2MP to eliminate E. coli within 120 minutes at a concentration of twice its minimum inhibitory concentration (MIC). nih.gov The underlying mechanism involves the disruption of the bacterial cell membrane integrity. nih.govnih.gov
Table 2: Efficacy of Brevinin-2 Family Peptides Against Gram-Negative Bacteria
| Bacterial Species | Peptide Family/Peptide | Observed Effect | Citation |
| Escherichia coli | Brevinin-2 Family | Inhibitory activity (MIC < 10 mmol/L) | mdpi.com |
| Escherichia coli | Brevinin-2MP | Antimicrobial activity (MIC 47.78 µM) | nih.gov |
| Pseudomonas aeruginosa | Brevinin-2PRa | High potency (MIC 6-12 µM) | researchgate.net |
| Enterobacter cloacae | Brevinin-2 family from Rana pirica | Active against reference strains | researchgate.net |
| Klebsiella pneumoniae | Brevinin-2 family from Rana pirica | Active against reference strains | researchgate.net |
Antifungal Activity against Pathogenic Fungi
Certain members of the brevinin-2 family have demonstrated antifungal properties. researchgate.netnih.gov For example, brevinin-2 peptides have shown inhibitory activity against the pathogenic fungus Candida albicans. mdpi.comoncotarget.com Brevinin-2MP also exhibited activity against C. albicans with a MIC value of 59.73 µM. nih.gov This broad-spectrum activity highlights the potential of these peptides in combating a variety of microbial infections.
Table 3: Antifungal Activity of Brevinin-2 Family Peptides
| Fungal Species | Peptide Family/Peptide | Observed Effect | Citation |
| Candida albicans | Brevinin-2 Family | Inhibitory activity (MIC < 10 mmol/L) | mdpi.com |
| Candida albicans | Brevinin-2MP | Antimicrobial activity (MIC 59.73 µM) | nih.gov |
| Candida tropicalis | Brevinin-1BYa | Growth inhibitory activity (MIC ≤ 10 µM) | researchgate.net |
| Candida krusei | Brevinin-1BYa | Growth inhibitory activity (MIC ≤ 10 µM) | researchgate.net |
| Candida parapsilosis | Brevinin-1BYa | Growth inhibitory activity (MIC ≤ 10 µM) | researchgate.net |
Antiviral Properties
While research on the antiviral properties of this compound specifically is limited, some studies have explored the antiviral potential of the broader brevinin family. For instance, a linearized derivative of Brevinin-1 (B586460), CAM-Brevinin, has shown activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov This suggests that peptides within the brevinin superfamily may have a wider range of antimicrobial applications, although more research is needed to determine the specific antiviral capabilities of this compound.
Investigational Anticancer Activity
In addition to its antimicrobial effects, this compound and related peptides have been investigated for their potential anticancer properties. nih.govfrontiersin.org
Preferential Cytotoxicity to Malignant Cell Lines (in vitro models)
Brevinin-2R, a peptide with strong homology to this compound, has demonstrated preferential cytotoxicity towards various malignant cell lines. nih.govnih.gov This includes leukemia, lymphoma, carcinoma, and adenocarcinoma cells. nih.govresearchgate.net Studies have shown that Brevinin-2R can effectively kill cancer cells at low micromolar concentrations. nih.gov Notably, the cytotoxicity of Brevinin-2R towards cancer cells is significantly higher than towards normal, non-cancerous cells. nih.gov This selectivity is a crucial attribute for a potential anticancer agent. The proposed mechanism for this selectivity involves the higher negative charge on the outer membrane of cancer cells, which facilitates a stronger interaction with the positively charged brevinin peptides. nih.govnih.gov
Table 4: In Vitro Anticancer Activity of Brevinin-2R
| Cell Line | Cancer Type | Observed Effect | Citation |
| Jurkat | T-cell leukemia | Preferential cytotoxicity | nih.gov |
| BJAB | B-cell lymphoma | Preferential cytotoxicity | nih.gov |
| HT29/219 | Colon carcinoma | Significant cytotoxic apoptotic activity | nih.govgoogle.com |
| SW742 | Colon carcinoma | Significant cytotoxic apoptotic activity | nih.govgoogle.com |
| L929 | Fibrosarcoma | Preferential cytotoxicity | nih.gov |
| MCF-7 | Breast adenocarcinoma | Preferential cytotoxicity | nih.gov |
| A549 | Lung carcinoma | Preferential cytotoxicity | nih.gov |
The anticancer activity of Brevinin-2R and its derivatives has been linked to the induction of apoptosis (programmed cell death) in cancer cells. researchgate.netplos.org This process involves the activation of caspases, a family of protease enzymes that play a crucial role in apoptosis. researchgate.net Research has shown that treatment with Brevinin-2R derivatives leads to an increase in caspase-3/7 activity in breast and lung cancer cells. researchgate.net
Induction of Programmed Cell Death Pathways
This compound and its related peptides, such as Brevinin-2R, have demonstrated the ability to induce programmed cell death in various cancer cell lines. This process often involves the activation of specific cellular pathways leading to apoptosis, a form of controlled cell death.
Research on Brevinin-2R, a peptide with high homology to this compound, has shown that it can trigger apoptosis in cancer cells through the mitochondrial or intrinsic pathway. google.com This is evidenced by the activation of caspase-9 and caspase-3, key enzymes in this pathway, without significant activation of caspase-8, which is characteristic of the extrinsic pathway. google.com The process is initiated by damage to the mitochondria, leading to the release of cytochrome c. google.com Furthermore, treatment with Brevinin-2R has been associated with a decrease in mitochondrial membrane potential and cellular ATP levels, indicating mitochondrial dysfunction. google.comdiva-portal.org The pro-oxidant state facilitated by Brevinin-2R, leading to increased reactive oxygen species (ROS), is also thought to contribute to its apoptotic effects. google.com Interestingly, the cytotoxic effects of Brevinin-2R appear to be dependent on the protein BNIP3 and can be counteracted by the anti-apoptotic protein Bcl-2. google.comnih.gov While Brevinin-2R induces features of apoptosis, some studies suggest it may trigger a form of cell death that is insensitive to broad-spectrum caspase inhibitors, indicating a more complex, "apoptosis-like" mechanism. google.com
In contrast, studies on another related peptide, Brevinin-1RL1, have shown that it can induce both apoptosis and necrosis in tumor cells. mdpi.com Brevinin-1RL1-induced apoptosis involves both the extrinsic (caspase-8 activation) and intrinsic (caspase-9 activation) pathways, which both lead to the activation of caspase-3. mdpi.com The involvement of the mitochondrial pathway is further supported by the observed loss of mitochondrial membrane potential. mdpi.com The apoptotic cell death induced by Brevinin-1RL1 is dependent on caspases, as demonstrated by the rescue of cells with a pan-caspase inhibitor. mdpi.com
Table 1: Effects of Brevinin Peptides on Programmed Cell Death Pathways
| Peptide | Cell Lines | Key Findings | Citations |
|---|---|---|---|
| Brevinin-2R | Jurkat, BJAB, MCF-7, L929, HT29/219, SW742, A549 | Induces apoptosis via the intrinsic (mitochondrial) pathway, involving caspase-9 and -3 activation. google.com | google.comdiva-portal.orgnih.govresearchgate.net |
| Decreases mitochondrial membrane potential and cellular ATP. google.comdiva-portal.org | |||
| Increases reactive oxygen species (ROS). google.com | |||
| Cell death is sensitive to Bcl-2 overexpression and involves BNIP3. google.comnih.gov | |||
| May induce a caspase-insensitive, "apoptosis-like" cell death. google.com | |||
| Brevinin-1RL1 | Tumor Cells | Induces both apoptosis and necrosis. mdpi.com | mdpi.com |
| Activates both extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways. mdpi.com | |||
| Apoptosis is caspase-dependent. mdpi.com |
Immunomodulatory Effects
Brevinin peptides have been shown to modulate the release of pro-inflammatory cytokines, indicating their potential to influence the immune response. For instance, Brevinin-2R has been observed to up-regulate the expression of pro-inflammatory cytokines such as IL-1β and IL-8 in A549 lung cancer cells in a dose- and time-dependent manner. diva-portal.orgresearchgate.net Another study showed that Brevinin 2R induced the expression of interleukin-6 (IL-6) and IL-1β in HepG2 cancerous cells. plos.org
In a study involving Brevinin-2GU and B2RP-ERa, these peptides significantly reduced the release of TNF-α from peripheral blood mononuclear cells (PBMs) that were stimulated with concanavalin (B7782731) A. nih.gov Brevinin-2GU also decreased the release of IFN-γ from unstimulated PBMs. nih.gov Conversely, B2RP-ERa was found to significantly increase the secretion of anti-inflammatory cytokines, including TGF-β, IL-4, and IL-10, from both control and ConA-treated PBMs. nih.gov
A novel peptide, Brevinin-2MP, has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-6, and MCP-1 in LPS-stimulated RAW 264.7 macrophage cells. nih.gov This anti-inflammatory effect is mediated through the suppression of the MAPK/NF-κB signaling pathway. nih.gov
Brevinin peptides, particularly members of the Brevinin-2 family, are recognized for their role as immune effector molecules that can regulate the host's innate immune defense system. mdpi.com These peptides can enhance the host's ability to combat pathogens by stimulating immune functions. mdpi.com For example, the antimicrobial peptide Brevinin-2ISb has been shown to enhance the innate immune response against methicillin-resistant Staphylococcus aureus (MRSA) in the model organism Caenorhabditis elegans. mednexus.orgresearchgate.netbiomedres.us Treatment with Brevinin-2ISb led to the induced expression of several innate immune genes in C. elegans, including lys-7 and spp-1. mednexus.orgresearchgate.net This resulted in an increased survival rate of MRSA-infected nematodes. mdpi.combiomedres.us
The immunomodulatory function of these peptides is a key aspect of their protective effect, suggesting they not only have direct antimicrobial activity but also bolster the host's own defense mechanisms. mdpi.com
The enhancement of innate immunity by Brevinin peptides can be attributed to the activation of specific signaling pathways. In C. elegans, the DAF-2/DAF-16 signaling pathway is a conserved innate immunity pathway that plays a crucial role in the response to pathogens. mdpi.com Several peptides from the Brevinin-2 family, including Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa, have been shown to activate this pathway. mdpi.com
Activation of the DAF-2/DAF-16 pathway by these peptides leads to the upregulation of downstream antimicrobial genes, such as lys-7. mdpi.commednexus.org When the DAF-2 pathway is inhibited, the transcription factor DAF-16 is no longer phosphorylated and can enter the nucleus to regulate the expression of genes related to immunity and stress, including lys-7. mdpi.com Studies have demonstrated that Brevinin-2ISb and other Brevinin-2 family peptides significantly up-regulate both the mRNA and protein levels of lys-7 in MRSA-infected C. elegans. mdpi.commednexus.org This activation of the DAF-2/DAF-16 pathway is considered essential for the enhanced resistance to MRSA observed in nematodes treated with these peptides. mednexus.orgresearchgate.net
Table 2: Immunomodulatory Effects of this compound and Related Peptides
| Peptide | System/Cell Line | Effect | Signaling Pathway | Citations |
|---|---|---|---|---|
| Brevinin-2R | A549 cells, HepG2 cells | Upregulation of IL-1β, IL-8, IL-6 | Not specified | diva-portal.orgresearchgate.netplos.org |
| Brevinin-2GU | Peripheral Blood Mononuclear Cells (PBMs) | Reduced TNF-α and IFN-γ release | Not specified | nih.gov |
| B2RP-ERa | Peripheral Blood Mononuclear Cells (PBMs) | Reduced TNF-α, Increased TGF-β, IL-4, IL-10 | Not specified | nih.gov |
| Brevinin-2MP | RAW 264.7 macrophages | Suppressed NO, TNF-α, IL-6, MCP-1 production | MAPK/NF-κB | nih.gov |
| Brevinin-2ISb | C. elegans (MRSA infected) | Enhanced innate immune response, increased survival | DAF-2/DAF-16 | mdpi.commednexus.orgresearchgate.netbiomedres.us |
| Brevinin-2, -2-OA3, -2TSa | C. elegans (MRSA infected) | Activated innate immunity, increased survival | DAF-2/DAF-16 | mdpi.com |
Enhancement of Host Innate Immune Responses
Other Noteworthy Biological Activities
Several peptides belonging to the Brevinin family have been identified to possess insulin-releasing properties. This activity was observed in studies using the rat BRIN-BD11 clonal β-cell line and has been noted for peptides such as Brevinin-2EC. nih.govbioscientifica.com The stimulation of insulin (B600854) release is thought to be a potential defense mechanism for the frogs, as it could induce hypoglycemia in predators. diva-portal.orgnih.gov
The insulinotropic actions of Brevinin-2EC, along with Esculentin-1 and -1B, appear to involve physiological pathways. bioscientifica.com Preliminary studies suggest the involvement of both cyclic AMP-protein kinase A and protein kinase C-dependent G-protein sensitive pathways. bioscientifica.com
A related peptide, Brevinin-2-related peptide (B2RP), also demonstrated a significant, dose-dependent stimulation of insulin release from BRIN-BD11 cells without causing cytotoxicity at the tested concentrations. nih.gov A synthetic analog of B2RP, [D4K]B2RP, showed enhanced insulin-releasing potency. nih.gov The mechanism for this insulin release is thought to be distinct from simple membrane destabilization. nih.gov
Table 3: Insulin-Releasing Activity of Brevinin Peptides
| Peptide | Cell Line | Effect | Citations |
|---|---|---|---|
| Brevinin-2EC | BRIN-BD11 clonal β-cells | Stimulation of insulin release | bioscientifica.com |
| Brevinin-2-related peptide (B2RP) | BRIN-BD11 clonal β-cells | Stimulation of insulin release | nih.govnih.gov |
| [D4K]B2RP | BRIN-BD11 clonal β-cells | Enhanced insulin-releasing potency | nih.gov |
Anti-Leishmanial Efficacy
The Brevinin-2 family of antimicrobial peptides, which includes this compound, has been a subject of research for its therapeutic potential. Within this family, the closely related peptide Brevinin-2R, isolated from the marsh frog Rana ridibunda, has been specifically investigated for its efficacy against Leishmania parasites. nih.govdoi.org Brevinin-2R shares strong homology with this compound, with 25 identical amino acid residues. google.com Research has demonstrated that Brevinin-2R and its modified forms possess notable anti-leishmanial properties, particularly against Leishmania major, the causative agent of cutaneous leishmaniasis. nih.govplos.org
Studies have explored the direct effects of Brevinin-2R on the different life stages of the Leishmania parasite. In its unconjugated form, Brevinin-2R showed a partial ability to inhibit the growth of L. major promastigotes, the extracellular form of the parasite, at high concentrations. nih.gov
To enhance its potency, a modified version of the peptide was synthesized by conjugating it with lauric acid, creating L-Brevinin-2R. nih.govplos.org This conjugation was found to significantly strengthen the peptide's anti-leishmanial effect. nih.govresearchgate.net L-Brevinin-2R demonstrated a tenfold increase in potency against L. major promastigotes compared to its unconjugated counterpart. nih.gov Research indicates that L-Brevinin-2R was also effective in controlling the growth of amastigotes, the intracellular stage of the parasite. nih.gov
The mechanism underlying the anti-leishmanial activity involves direct damage to the parasite. doi.orgnih.gov Studies have shown that L-Brevinin-2R acts by disrupting the parasite's cell membrane. plos.orgresearchgate.net This membrane disruption leads to changes in the parasite's mitochondrial and electrical membrane potential, ultimately causing necrotic cell death. doi.orgnih.gov Investigations into the cellular processes found no evidence of apoptosis induction or caspase activation, pointing towards a mechanism of direct membrane lysis. nih.govresearchgate.netnih.gov In animal models, treatment with L-Brevinin-2R resulted in a decreased parasite load in the lymph nodes of L. major-infected mice. plos.org
In Vitro Anti-Leishmanial Activity of Brevinin-2R Derivatives
The following table summarizes the inhibitory activity of Brevinin-2R and its lauric acid conjugate against the promastigote stage of Leishmania major.
| Compound | Target Organism | Measurement | Value (μg/mL) |
| Brevinin-2R | Leishmania major promastigotes | Partial Inhibition (~30%) | 500 |
| L-Brevinin-2R | Leishmania major promastigotes | IC₅₀ | 40 - 50 |
Mechanistic Elucidations of Brevinin 2e Bioactivity
Membrane Interaction and Disruption Models
The initial and most critical step in the bioactivity of Brevinin-2E and related peptides is its interaction with the cell membrane. This process is governed by a combination of electrostatic and hydrophobic forces, leading to membrane permeabilization and eventual cell death.
Electrostatic Interactions with Anionic Phospholipids (B1166683)
The cell membranes of bacteria and cancerous cells are characterized by a net negative charge due to a higher abundance of anionic phospholipids, such as phosphatidylglycerol and cardiolipin, compared to the membranes of normal eukaryotic cells. mdpi.comsu.senih.gov this compound, being a cationic peptide, possesses a net positive charge which facilitates an initial electrostatic attraction to these negatively charged surfaces. nih.govresearchgate.net This electrostatic "steering" is a crucial first step, concentrating the peptide at the membrane surface and positioning it for subsequent disruptive actions. mdpi.comnih.govresearchgate.net Studies have shown that the presence of cationic amino acids like lysine (B10760008) and arginine in AMPs is fundamental for this initial binding to the anionic head groups of membrane phospholipids. nih.govresearchgate.net The strength of this interaction can be influenced by the specific lipid composition of the membrane, with a higher content of anionic lipids leading to a stronger initial attraction. su.seresearchgate.net
Mechanisms of Membrane Permeabilization (e.g., Barrel-Stave, Carpet-like Models)
Following the initial electrostatic binding, this compound disrupts the membrane integrity through mechanisms that are generally described by established models for AMPs, including the "barrel-stave" and "carpet-like" models. nih.govresearchgate.net
In the barrel-stave model , the peptide monomers, which adopt an α-helical conformation in the hydrophobic membrane environment, insert themselves into the lipid bilayer. google.comvulcanchem.com These monomers then aggregate to form a transmembrane pore or channel. The hydrophobic surfaces of the peptides align with the lipid core of the membrane, while the hydrophilic surfaces face inward, creating a water-filled channel through which ions and other cellular components can leak out, leading to cell death. nih.govnih.gov
The carpet-like model proposes a different mechanism where the peptides accumulate on the surface of the membrane, forming a "carpet" that covers a significant area. nih.govnih.gov This accumulation disrupts the normal packing of the lipid molecules, causing tension and thinning of the membrane. nih.gov Once a critical threshold concentration of the peptide is reached, the membrane is destabilized to the point of collapse, leading to the formation of transient pores or micelles and subsequent cell lysis. researchgate.netnih.gov
The specific mechanism employed by this compound may be concentration-dependent and influenced by the properties of both the peptide and the target membrane. researchgate.net
Pore Formation Dynamics
The formation of pores by this compound and similar peptides is a dynamic process. researchgate.netnih.gov Following the initial binding, the peptides undergo conformational changes, transitioning from a random coil in an aqueous solution to a more structured α-helical conformation upon interaction with the membrane. google.comvulcanchem.com This structural change is crucial for the peptide's ability to insert into and disrupt the lipid bilayer. vulcanchem.com
The aggregation of peptide monomers into a pore structure is a key step in the permeabilization process. researchgate.net These pores are not necessarily static structures but can be transient and dynamic, with their size and stability varying. researchgate.net The formation of these pores leads to the leakage of cellular contents and the dissipation of essential ion gradients across the membrane, which are critical for cellular function. mdpi.com Molecular dynamics simulations have provided insights into the complex and dynamic nature of these peptide-pore assemblies, suggesting that the process is more fluid than the traditional rigid models might imply. researchgate.net
Intracellular Target Engagement and Signaling Pathways
While membrane disruption is a primary mechanism of action, evidence suggests that this compound and its analogs can also engage with intracellular targets, further contributing to their cytotoxic effects.
Impact on Mitochondrial Function and Bioenergetics (e.g., Mitochondrial Membrane Potential, ATP Levels)
The mitochondrion is another critical intracellular target for brevinin peptides. Treatment with Brevinin-2R has been observed to cause a decrease in the mitochondrial membrane potential (ΔΨm). nih.govnih.gov The mitochondrial membrane potential is essential for ATP synthesis through oxidative phosphorylation. bmglabtech.com A collapse of this potential disrupts the cell's energy production, leading to a significant drop in intracellular ATP levels. nih.govnih.gov This bioenergetic crisis contributes significantly to the peptide-induced cell death. bmglabtech.commdpi.com Furthermore, mitochondrial damage can also lead to the release of pro-apoptotic factors, although the cell death induced by Brevinin-2R appears to be largely caspase-independent. nih.govnih.gov Ultrastructural analysis has revealed structural damage to mitochondria in cells treated with Brevinin-2R. nih.gov
Table 1: Summary of this compound's Mechanistic Actions
| Mechanism Category | Specific Action | Key Molecular Events | Cellular Consequence |
|---|---|---|---|
| Membrane Interaction | Electrostatic Attraction | Cationic peptide binds to anionic phospholipids on the cell surface. | Concentration of the peptide at the target membrane. |
| Membrane Permeabilization | Formation of pores via barrel-stave or carpet-like mechanisms. | Leakage of cellular contents and ion gradient dissipation. | |
| Intracellular Engagement | Lysosomal Damage | Interaction with and permeabilization of lysosomal membranes. | Release of cathepsins and induction of cell death pathways. |
| Mitochondrial Dysfunction | Decrease in mitochondrial membrane potential (ΔΨm). | Reduced ATP synthesis and induction of apoptosis-like cell death. |
Modulation of Intracellular Signaling Cascades (e.g., MAPK/NF-κB, cAMP-PKA, G-protein sensitive pathways)
Beyond direct membrane disruption, the bioactivity of Brevinin-family peptides involves sophisticated interactions with intracellular signaling pathways that govern cellular responses like inflammation, proliferation, and apoptosis. While direct research on this compound is specific, studies on closely related Brevinin peptides provide significant insights into these mechanisms.
MAPK/NF-κB Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades are central to the inflammatory response. Research on several Brevinin peptides demonstrates a potent ability to suppress these pathways. For instance, Brevinin-2MP has been shown to inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins in macrophage cells. nih.gov This anti-inflammatory effect is achieved by suppressing the LPS-induced activation of the MAPK/NF-κB pathway. nih.gov Specifically, Brevinin-2MP reduced the phosphorylation of key MAPK proteins (JNK, ERK, p38) and the nuclear translocation of the p65 subunit of NF-κB. nih.gov Similarly, Brevinin-1GHd was found to suppress the release of TNF-α, NO, and interleukins by inactivating the MAPK signaling pathway in LPS-stimulated macrophages. researchgate.net Another peptide, Brevinin-1FL, demonstrated protective effects in neuronal cells by regulating AKT/MAPK/NF-κB signaling pathways, reversing changes induced by oxidative stress. nih.gov This collective evidence strongly suggests that a key mechanism of the Brevinin family, likely including this compound, is the downregulation of inflammatory signaling cascades.
Interactive Data Table: Effects of Brevinin Peptides on MAPK/NF-κB Signaling
| Peptide | Cell Line | Stimulus | Observed Effect on Pathway | Outcome | Reference |
| Brevinin-2MP | RAW 264.7 Macrophages | LPS | Suppressed activation of MAPK (JNK, ERK, p38) and NF-κB (p65) | Reduced production of NO, TNF-α, IL-6, MCP-1 | nih.gov |
| Brevinin-1GHd | RAW 264.7 Macrophages | LPS | Inactivation of MAPK signaling pathway | Suppressed release of TNF-α, NO, IL-6, IL-1β | researchgate.net |
| Brevinin-1FL | PC12 Neuronal Cells | H₂O₂ | Regulation of AKT/MAPK/NF-κB signaling | Neuroprotection against oxidative stress-induced apoptosis | nih.gov |
cAMP-PKA and G-protein Sensitive Pathways: The cyclic adenosine (B11128) monophosphate (cAMP) pathway is a fundamental second messenger system. nih.gov Intracellular levels of cAMP are regulated by adenylyl cyclase (AC) and phosphodiesterases (PDEs), often initiated by the activation of G-protein-coupled receptors (GPCRs). nih.govcvphysiology.com The binding of cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous target proteins, regulating diverse cellular processes. nih.govplos.org While direct modulation of the cAMP-PKA pathway by this compound has not been extensively detailed, it represents a plausible mechanism of action. Bacterial toxins are known to manipulate host cell fate by targeting GPCR signaling and altering cAMP levels. plos.org Given that Brevinins interact with cell membranes, it is conceivable that they could influence GPCRs or other membrane-associated proteins that regulate G-protein activity and subsequent cAMP/PKA signaling.
Inhibition of Essential Biosynthetic Processes (e.g., DNA, RNA, Protein, Cell Wall Synthesis)
A critical aspect of the antimicrobial and anticancer activity of peptides like this compound is their ability to interfere with fundamental biosynthetic processes necessary for pathogen or cancer cell survival and replication.
Inhibition of Cell Wall Synthesis: For bacteria, the cell wall is a vital structure, and its synthesis is a prime target for antibiotics. Many antimicrobial peptides (AMPs) function by inhibiting this process. mdpi.com A key target is Lipid II, an essential precursor molecule for the synthesis of the bacterial cell wall. mdpi.comfrontiersin.org Peptides like nisin and brevibacillin 2V exert their bactericidal effects by binding to Lipid II, effectively sequestering it and halting peptidoglycan construction. frontiersin.org This leads to a compromised cell wall and, in conjunction with membrane permeabilization, rapid cell death. Although direct binding of this compound to Lipid II is yet to be definitively shown, this mechanism is common among AMPs and represents a highly probable component of its antibacterial action. mdpi.comfrontiersin.org
Inhibition of DNA, RNA, and Protein Synthesis: Beyond the cell envelope, some AMPs can translocate across the cell membrane without causing immediate lysis and accumulate intracellularly. mdpi.com Once inside, they can interfere with critical cellular functions, including the synthesis of nucleic acids and proteins. mdpi.com This intracellular action can involve binding to DNA and RNA, thereby preventing replication and transcription, or interfering with ribosomal function to halt protein synthesis. mdpi.combiomol.comuobabylon.edu.iq For example, the peptide buforin II is known to pass through the bacterial membrane and bind to both DNA and RNA. mdpi.com The inhibition of protein synthesis can occur at various stages, including the inactivation of initiation factors or blocking the elongation of the polypeptide chain. tavernarakislab.grnih.gov This multi-pronged attack, combining membrane disruption with the shutdown of essential intracellular synthesis, makes it difficult for microbes to develop resistance.
Interactive Data Table: Potential Inhibition of Biosynthetic Processes by this compound
| Biosynthetic Process | General Mechanism for AMPs | Potential Target for this compound | Consequence | Reference |
| Cell Wall Synthesis | Binding to the precursor molecule Lipid II, preventing its incorporation into the growing peptidoglycan chain. | Lipid II | Weakened cell wall, leading to lysis and bacterial death. | frontiersin.org, mdpi.com |
| DNA/RNA Synthesis | Intracellular accumulation and binding to nucleic acids, or inhibition of enzymes like DNA/RNA polymerase. | DNA, RNA, Polymerases | Halts replication and transcription, preventing cell division and function. | mdpi.com, uobabylon.edu.iq |
| Protein Synthesis | Translocation into the cytoplasm and interaction with ribosomal components or translation factors. | Ribosomes (e.g., 30S or 50S subunits), initiation factors. | Prevents synthesis of essential enzymes and structural proteins, leading to metabolic collapse. | biomol.com, mdpi.com |
Selective Action Mechanisms in Diverse Cell Types
A crucial feature of Brevinins, including this compound, is their ability to selectively target bacterial or cancerous cells while exhibiting lower toxicity towards normal host cells. This selectivity is primarily attributed to fundamental biophysical differences in the cell membranes and surface morphologies of these different cell types. nih.gov
Differential Membrane Composition and Charge Density
The primary basis for the selective targeting of this compound lies in the distinct composition of cell membranes. Normal mammalian cell membranes are typically composed of neutral zwitterionic phospholipids (e.g., phosphatidylcholine, sphingomyelin) in their outer leaflet. nih.gov In contrast, bacterial membranes are rich in anionic (negatively charged) phospholipids, such as phosphatidylglycerol and cardiolipin. nih.gov
Similarly, the outer membrane surface of cancer cells often displays a net negative charge. nih.govmdpi.com This is due to an increased presentation of anionic molecules like O-glycosylated mucins and phosphatidylserine (B164497), the latter of which is normally restricted to the inner leaflet of healthy cells. nih.govmdpi.com this compound, being a cationic (positively charged) peptide, is therefore electrostatically attracted to the negatively charged surfaces of bacterial and cancer cells, leading to a higher concentration of the peptide at the target membrane and facilitating its disruptive action. nih.gov This electrostatic attraction is the first and most critical step in its selective mechanism.
Interactive Data Table: Cell Membrane Properties and Brevinin Selectivity
| Cell Type | Outer Leaflet Phospholipids | Net Surface Charge | Interaction with Cationic this compound | Reference |
| Normal Mammalian Cells | Zwitterionic (neutral) | Neutral | Weak/Low affinity | nih.gov |
| Bacterial Cells | Anionic (phosphatidylglycerol, cardiolipin) | Negative | Strong electrostatic attraction | nih.gov |
| Cancer Cells | Anionic (phosphatidylserine, O-glycosylated mucins) | Negative | Strong electrostatic attraction | mdpi.com, nih.gov |
Microvilli Density and Surface Area Considerations
In addition to charge, the physical morphology of the cell surface can influence the efficacy of this compound. Cancer cells, in particular, are often characterized by a higher density of microvilli compared to their normal counterparts. nih.gov These finger-like projections significantly increase the total surface area of the cell membrane. nih.gov
This expanded surface area provides more available binding sites for this compound, effectively increasing the local concentration of the peptide on the cancer cell membrane. nih.gov A greater number of peptide molecules interacting with the membrane enhances the likelihood of achieving the critical concentration required for permeabilization and cell death, further contributing to the peptide's selective anticancer activity.
Structure Activity Relationship Sar and Peptide Engineering of Brevinin 2e
Impact of Amino Acid Substitutions on Bioactivity
The biological function of Brevinin-2E is intrinsically linked to its primary amino acid sequence. Alterations to this sequence, even minor ones, can profoundly affect its physicochemical properties and, consequently, its antimicrobial and hemolytic activities.
Hydrophobicity: A certain level of hydrophobicity is essential for the peptide to partition into and disrupt the lipid bilayer of microbial membranes. tums.ac.ir The hydrophobic residues in the N-terminal region of Brevinin-2 (B1175259) family peptides are particularly influential on their interaction with membranes. google.com However, excessive hydrophobicity often correlates with increased hemolytic activity, as the peptide interacts more readily with the zwitterionic membranes of erythrocytes. tums.ac.irgoogle.com Studies on Brevinin-2R, a closely related peptide, demonstrated that its hemolytic activity is linked to its higher hydrophobicity compared to less hydrophobic synthetic analogs. tums.ac.ir Decreasing hydrophobicity has been shown to directly contribute to reduced hemolytic activity. researchgate.net
Net Positive Charge: The cationic nature of this compound is fundamental to its initial interaction with the negatively charged components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. researchgate.netnih.gov Increasing the net positive charge, typically by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) or arginine, can enhance the electrostatic attraction to microbial membranes, often leading to greater antimicrobial potency. google.comhilarispublisher.com Crucially, this increase in charge can often be achieved without a concurrent rise in hemolytic activity, thereby improving the peptide's therapeutic index. researchgate.net
The interplay between these two properties is summarized in the table below, based on findings from Brevinin-2-related peptides.
| Modification Type | Effect on Physicochemical Properties | Impact on Bioactivity | Reference |
| Increase Hydrophobicity | Higher affinity for lipid environments. | Potentially increased antimicrobial activity, but often a significant increase in hemolytic activity. | google.comresearchgate.net |
| Decrease Hydrophobicity | Lower affinity for lipid environments. | Potentially lower antimicrobial potency, but significantly reduced hemolytic activity. | tums.ac.ir |
| Increase Net Positive Charge | Enhanced electrostatic attraction to anionic membranes. | Often leads to increased antimicrobial potency, with little to no change in hemolytic activity. | hilarispublisher.comresearchgate.net |
Beyond the global properties of charge and hydrophobicity, the specific position and identity of individual amino acid residues play a critical role in defining the peptide's function.
N-Terminal Region: The amino acid composition at the N-terminus significantly influences cytotoxicity. For instance, hydrophobic residues in this region are linked to higher hemolytic activity. google.com In a study on the related Brevinin-1E, the deletion of just three hydrophobic amino acids from the N-terminus drastically reduced hemolysis while largely preserving antimicrobial potency. google.com
"Rana Box" Domain: Brevinin-2 peptides feature a characteristic C-terminal cyclic domain, known as the "Rana box," formed by a disulfide bridge between two cysteine residues (Cys-Lys-Xaa-Xaa-Xaa-Xaa-Cys). researchgate.netmdpi.com While this motif is highly conserved, its role is complex. Studies on various brevinins suggest that its removal does not necessarily abolish antimicrobial activity but can impact structural stability and hemolytic properties. mdpi.comresearchgate.net For some brevinin-2 peptides, the Rana box appears to have a more significant effect on hemolytic activity than on antibacterial efficacy. researchgate.net
Specific Substitutions: The rational substitution of single amino acids has been a powerful tool to dissect the SAR of brevinin-like peptides. Studies on a Brevinin-2 related peptide (B2RP), which lacks the Rana box, provide key insights. For example, substituting the negatively charged aspartic acid at position 4 with a positively charged lysine ([D4K]B2RP) resulted in a two- to four-fold increase in potency against E. coli, S. aureus, and C. albicans without a significant change in hemolytic activity. researchgate.net In contrast, substitutions designed to increase hydrophobicity and amphipathicity, such as [K16L]B2RP, led to a five-fold increase in hemolytic activity without improving antimicrobial effects. researchgate.net These findings underscore that the location of the substitution is as important as the change in physicochemical properties.
The table below details the effects of specific amino acid substitutions in a Brevinin-2 related peptide (B2RP).
| Original Peptide | Analog | Substitution | Impact on Antimicrobial Potency | Impact on Hemolytic Activity | Reference |
| B2RP | [D4K]B2RP | Asp(4) → Lys | ▲ Increased 2-4 fold | ↔ No significant change | researchgate.net |
| B2RP | [K16L]B2RP | Lys(16) → Leu | ↔ No significant change | ▲ Increased ~5 fold | researchgate.net |
| B2RP | [K16A]B2RP | Lys(16) → Ala | ↔ No significant change | ▲ Increased ~5 fold | researchgate.net |
| B2RP | [L18K]B2RP | Leu(18) → Lys | ▼ Decreased | ▼ Decreased | researchgate.net |
Influence of Hydrophobicity and Charge Distribution
Rational Design of this compound Analogs and Derivatives
Insights from SAR studies are actively used to rationally design and engineer novel this compound analogs with superior therapeutic profiles. researchgate.netmdpi.com
Several chemical and structural modification strategies are employed to optimize the performance of this compound and its relatives.
Truncation: Full-length peptides are not always necessary for activity. Shorter peptides are more cost-effective to synthesize. Analogs can be designed by truncating the peptide to its core active region, often the N-terminal α-helical domain, while removing segments that may contribute to toxicity, such as the C-terminal Rana box. mdpi.comresearchgate.netresearchgate.net
Amino Acid Substitution: This is the most common strategy. nih.gov It involves replacing specific residues to fine-tune the balance of charge, hydrophobicity, and amphipathicity. hilarispublisher.comresearchgate.net A key concept is the introduction of "specificity determinants," which involves placing positively charged residues in the center of the non-polar face of the α-helix to disrupt interactions with eukaryotic membranes while maintaining antimicrobial activity. researchgate.net
Increasing Stability: Natural peptides can be susceptible to degradation by host proteases. Stability can be enhanced by incorporating non-natural D-amino acids at cleavage sites or by cyclizing the peptide backbone, which renders it more resistant to exopeptidases. tums.ac.irnih.gov For example, a diastereomer of Brevinin-2R containing D-amino acids showed significantly improved stability against trypsin degradation. tums.ac.ir
To broaden their utility, brevinin peptides can be conjugated to other molecules.
Synergy with Antibiotics: Brevinin-2 peptides can act synergistically with conventional antibiotics, offering a strategy to combat multidrug-resistant bacteria. nih.gov Brevinin-2CE, for example, shows synergistic or additive effects when combined with antibiotics from the aminomethyl, fluoroquinolone, penicillin, and rifampicin (B610482) classes against MRSA and E. coli. nih.govmdpi.com The proposed mechanism is that the peptide disrupts the bacterial membrane, increasing its permeability and allowing the antibiotic to enter the cell more efficiently to reach its intracellular target. nih.gov
Targeted Delivery: Peptides can be conjugated to targeting moieties to direct them to specific sites of infection or to cancer cells, a strategy that enhances efficacy and reduces off-target side effects. aimspress.com While specific examples for this compound are emerging, this remains a promising area of development.
Peptide Modification Strategies for Enhanced Efficacy
Conformational Studies in Relation to Functional Potency
The three-dimensional structure of this compound is directly linked to its biological function. These peptides are conformationally flexible, adopting different structures in different environments.
Conformational Plasticity: In aqueous solution, Brevinin-2 peptides typically exist in a disordered, random coil conformation. google.comnih.gov However, upon encountering a membrane-mimetic environment, such as in the presence of trifluoroethanol (TFE) or lipid vesicles, they undergo a significant conformational change, folding into a well-defined amphipathic α-helix. tums.ac.irgoogle.comnih.gov This transition is a critical step in their mechanism of action.
The Amphipathic α-Helix: The functional conformation of this compound is this amphipathic α-helix. tums.ac.ir When viewed as a helical wheel projection, the structure clearly shows a segregation of amino acid residues: the hydrophobic, non-polar side chains are clustered on one face of the helix, while the hydrophilic, polar and charged residues are on the opposite face. google.com This structure allows the hydrophobic face to insert into the lipid core of the bacterial membrane while the hydrophilic face can interact with the lipid headgroups and the aqueous environment, leading to membrane disruption. nih.gov
Structure and Potency: The degree of α-helicity is directly correlated with functional potency. tums.ac.ir Analogs with a more stable helical structure generally exhibit stronger antimicrobial activity. However, this can also correlate with higher hemolytic activity, indicating that the stability and orientation of the helix at the membrane interface are key determinants of both efficacy and toxicity. tums.ac.ir
The table below summarizes the conformational state of Brevinin-2 peptides in different environments.
| Environment | Dominant Conformation | Implication for Activity | Reference |
| Aqueous Solution (e.g., PBS) | Random Coil | Inactive state | google.comnih.gov |
| Membrane-Mimetic (e.g., 50% TFE, SDS micelles) | Amphipathic α-Helix | Active, membrane-disrupting state | tums.ac.irgoogle.comnih.gov |
Advanced Methodologies in Brevinin 2e Research
Molecular Biology Techniques for Peptide Production
Recombinant Expression Systems (e.g., Fusion Proteins in E. coli)
The production of large quantities of antimicrobial peptides (AMPs) like Brevinin-2E for research and potential clinical applications is often not feasible through isolation from natural sources or chemical synthesis due to cost and scalability issues. nih.govnih.gov Recombinant DNA technology, particularly using Escherichia coli (E. coli) as an expression host, offers a cost-effective and scalable alternative. nih.govnih.gov
A common strategy to overcome the potential toxicity of the AMP to the host bacterium and to prevent its degradation by cellular proteases is to express it as a fusion protein. nih.govnih.gov This involves genetically fusing the peptide to a larger, more stable carrier protein. nih.gov Several carrier proteins have been successfully used for this purpose.
Common Fusion Partners:
| Fusion Partner | Key Features |
| Thioredoxin (Trx) | A small (~12 kDa), highly soluble protein with chaperone-like activity that often promotes the soluble expression of the fused peptide. nih.govnih.gov |
| Glutathione S-transferase (GST) | A well-established carrier that facilitates soluble expression and allows for rapid purification via affinity chromatography on immobilized glutathione. nih.govnih.gov |
| Small Ubiquitin-related Modifier (SUMO) | A novel fusion partner known for its favorable properties in enhancing expression and solubility. nih.gov |
| N-terminal pro-domain (Npro) | An autoprotease that can self-cleave to release the target peptide with an authentic N-terminus. nih.gov |
| Carbohydrate-Binding Module (CBM9) | A thermophilic module used as an N-terminal carrier protein and affinity tag. d-nb.info |
The gene encoding the fusion protein is typically cloned into an expression vector, such as the pET series, which is based on the strong T7 phage RNA polymerase promoter. nih.govscielo.br This allows for high levels of protein expression upon induction. scielo.br For instance, Brevinin-2GU, a related peptide, was expressed using the pET32a(+) vector as a Trx fusion protein, yielding over 45% of the total cell proteins. nih.gov Similarly, the synthetic gene for Brevinin-2R, which has high homology to this compound, was also cloned into the pET32a(+) vector for expression as a Trx fusion protein. nih.gov
After expression, the fusion protein is purified, often using affinity chromatography. For example, His-tagged fusion proteins can be purified using nickel-chelating chromatography. nih.govmdpi.com Following purification, the this compound peptide must be cleaved from its fusion partner. This is achieved by incorporating a specific chemical or enzymatic cleavage site at the junction between the carrier protein and the peptide. nih.gov Common cleavage methods include the use of Factor Xa protease or chemical reagents like cyanogen (B1215507) bromide (CNBr), which cleaves at methionine residues. nih.govmdpi.com
Chemical Synthesis of Peptides and Analogs
Solid-phase peptide synthesis (SPPS) is a fundamental technique for producing this compound and its analogs with high purity. tums.ac.irsemanticscholar.org This method allows for the precise, stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. wu.ac.th The Fmoc (9-fluorenylmethyloxycarbonyl) chemistry protocol is commonly employed for this purpose. semanticscholar.org
SPPS offers the flexibility to incorporate non-natural amino acids, create modified backbones, and synthesize peptide analogs to investigate structure-activity relationships. tums.ac.ir For example, researchers synthesized Brevinin-2R and its diastereomer and cyclic analogs to study the roles of α-helicity and hydrophobicity in its biological activity. tums.ac.ir
The synthesis process involves repeated cycles of deprotection of the N-terminal amino group, coupling of the next protected amino acid, and washing to remove excess reagents. After the full-length peptide is assembled, it is cleaved from the resin and deprotected. For peptides like this compound that contain a disulfide bridge, an additional oxidation step is required to form the cyclic structure. tums.ac.ir This is often achieved by stirring the linear peptide in a dilute solution in the presence of an oxidizing agent, such as DMSO. tums.ac.ir
The purity of the synthesized peptide is a critical parameter and is typically assessed by analytical techniques like High-Performance Liquid Chromatography (HPLC). tums.ac.irwu.ac.th The identity of the peptide is then confirmed by mass spectrometry. tums.ac.ir
Biophysical Characterization Techniques
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to analyze the secondary structure of peptides like this compound in solution. nih.govnih.govresearchgate.net It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins. researchgate.net The resulting CD spectrum provides information about the peptide's conformational state, particularly its α-helical, β-sheet, and random coil content. researchgate.netrsc.org
For antimicrobial peptides, CD analysis is often performed in different environments to mimic the conditions they encounter in biological systems. These can include:
Aqueous buffer: To determine the peptide's structure in a simple aqueous environment. researchgate.net
Membrane-mimicking environments: Such as solutions containing trifluoroethanol (TFE), sodium dodecyl sulfate (B86663) (SDS) micelles, or dodecylphosphocholine (B1670865) (DPC) micelles, which simulate the hydrophobic environment of a cell membrane. nih.govnih.govresearchgate.net
Studies on Brevinin-2 (B1175259) related peptides have shown that they often adopt a random coil conformation in aqueous solution but fold into a predominantly α-helical structure in the presence of membrane-mimicking agents like TFE or SDS micelles. nih.govnih.govresearchgate.net For example, CD analysis of Brevinin-2R revealed a predominantly α-helical structure in the presence of 50% TFE, as indicated by negative ellipticity at 208 and 222 nm. researchgate.net This induced folding is a common characteristic of many antimicrobial peptides and is believed to be crucial for their mechanism of action. nih.gov
The data obtained from CD spectra can be used to estimate the percentage of different secondary structure elements using deconvolution algorithms and web servers like K2D3. researchgate.net
Typical CD Spectral Features for Peptide Secondary Structures:
| Secondary Structure | Characteristic CD Signals |
| α-Helix | Negative bands around 222 nm and 208 nm, and a positive band around 193 nm. |
| β-Sheet | A negative band around 218 nm and a positive band around 195 nm. |
| Random Coil | A strong negative band near 195 nm. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a high-resolution technique used to determine the three-dimensional structure of peptides and proteins in solution. nih.govnih.gov This method provides detailed information about the spatial arrangement of atoms within the molecule, including the peptide backbone fold and the orientation of amino acid side chains. acs.org
For this compound and related peptides, NMR studies are typically conducted in membrane-mimicking environments, such as TFE/water mixtures or in the presence of micelles (e.g., SDS or DPC), to determine the peptide's active conformation when interacting with a membrane. nih.govnih.govrcsb.org For example, the solution structure of Brevinin-1BYa, a related peptide, was determined in a TFE-water mixture and in SDS and DPC micelles, revealing a flexible helix-hinge-helix motif. rcsb.org
The process involves preparing a concentrated, isotopically labeled (e.g., with ¹⁵N or ¹³C) or unlabeled sample of the peptide. A series of one- and two-dimensional NMR experiments are then performed to obtain through-bond and through-space correlations between different nuclei. This data is used to assign the resonances to specific atoms in the peptide sequence and to calculate inter-proton distance restraints. These restraints, along with dihedral angle constraints, are then used in computational protocols like dynamical simulated annealing to generate a family of structures consistent with the NMR data. acs.org The final result is an ensemble of structures representing the solution conformation of the peptide. rcsb.org
Mass Spectrometry for Peptide Identification and Purity
Mass spectrometry (MS) is an indispensable analytical tool in this compound research, primarily used for accurate molecular weight determination, peptide identification, and purity assessment. kuleuven.bealtabioscience.comeastport.cz This technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing precise information about the composition of a sample. altabioscience.com
Key Applications of Mass Spectrometry in this compound Research:
Peptide Identification: Tandem mass spectrometry (MS/MS) is employed for definitive identification. creative-proteomics.com In this approach, the peptide is fragmented within the mass spectrometer, and the masses of the resulting fragments are measured. eastport.czbiorxiv.org This fragmentation pattern provides sequence information that can be used to confirm the identity of the peptide by matching it against a database or by de novo sequencing. creative-proteomics.combiorxiv.org
Characterization of Analogs: When synthesizing analogs of this compound with amino acid substitutions or other modifications, MS is crucial for verifying that the correct modification has been successfully incorporated. tums.ac.ir
Various MS techniques are utilized, with Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) being the most common ionization methods for peptide analysis. kuleuven.becreative-proteomics.com
Cellular and Molecular Assays for Functional Evaluation
The functional evaluation of this compound and its analogs relies on a suite of advanced cellular and molecular assays. These techniques provide detailed insights into the peptide's interactions with cells, its impact on cellular integrity, and its influence on immune-related genetic pathways.
Flow Cytometry for Cellular Interaction and Permeabilization Studies
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles, such as cells, as they pass through a laser beam. In this compound research, it is instrumental in quantifying peptide-cell binding and assessing membrane permeabilization. By labeling the peptide with a fluorescent marker, such as fluorescein (B123965) isothiocyanate (FITC), researchers can measure the increase in fluorescence of a cell population upon incubation with the peptide. This provides a quantitative measure of the peptide's ability to bind to the cell surface.
For instance, studies on Brevinin-2 analogs have utilized FITC-labeled peptides to demonstrate concentration-dependent binding to bacteria like E. coli and S. aureus. nih.gov The increase in bacterial fluorescence intensity directly correlates with the amount of peptide bound to the cells. nih.gov
Furthermore, flow cytometry can be combined with viability dyes, such as propidium (B1200493) iodide (PI), to assess membrane integrity. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is compromised by the action of a peptide like this compound, PI can enter the cell and bind to DNA, causing a significant increase in red fluorescence. This allows for the quantification of cell death and membrane permeabilization induced by the peptide. The methodology often involves fixing cells with agents like formaldehyde (B43269) and then permeabilizing them with detergents to allow antibodies or dyes access to intracellular targets. thermofisher.combdbiosciences.com
Confocal Laser Scanning Microscopy for Visualization of Peptide-Cell Interactions
Confocal Laser Scanning Microscopy (CLSM) offers high-resolution, optical sectioning of fluorescently labeled specimens, enabling the three-dimensional visualization of peptide-cell interactions in real-time. This technique is crucial for elucidating the localization of this compound and observing its effects on cell morphology and membrane integrity.
In studies involving Brevinin-2 analogs, CLSM has been used to visualize the interaction of FITC-labeled peptides with both bacterial and mammalian cells. nih.govmdpi.com For example, after incubation with a FITC-labeled Brevinin-2 peptide, cancer cells have been fixed, permeabilized, and their nuclei stained with DAPI (4′,6-diamidino-2-phenylindole) to visualize the peptide's location relative to the nucleus. mdpi.com
To study membrane permeabilization, a dual-staining approach with SYTO 9 and propidium iodide (PI) is often employed. SYTO 9 is a green-fluorescent nucleic acid stain that labels all bacteria in a population, those with intact and damaged membranes. In contrast, PI, a red-fluorescent stain, only penetrates bacteria with damaged membranes. In untreated control groups, bacteria primarily fluoresce green. nih.gov However, after treatment with a Brevinin-2 peptide, a significant increase in red fluorescence is observed, indicating that the peptide has disrupted the bacterial cell membrane, allowing PI to enter. nih.gov This provides clear visual evidence of the peptide's membranolytic mechanism of action.
Gene Expression Analysis (e.g., RT-PCR) for Immune Pathway Studies
Gene expression analysis, particularly through Reverse Transcription Polymerase Chain Reaction (RT-PCR), is a vital tool for understanding how this compound modulates the host's immune response at the molecular level. This technique measures the amount of a specific mRNA, providing an indication of gene activity.
Research on the Brevinin-2 family of peptides has utilized RT-PCR to investigate their effects on innate immune pathways. mdpi.com For example, studies have examined the expression of immune-related genes in the nematode Caenorhabditis elegans after exposure to Brevinin-2 peptides and infection with methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net These studies have shown that certain Brevinin-2 peptides can upregulate the expression of antimicrobial peptide genes, such as lys-7, which is part of the DAF-2/DAF-16 signaling pathway, a conserved innate immunity pathway. mdpi.comresearchgate.net The expression levels of these genes are often normalized against a housekeeping gene, like actin, to ensure accuracy. mdpi.com
These findings suggest that in addition to their direct antimicrobial activity, Brevinin-2 peptides can enhance the host's immune defense by stimulating the expression of endogenous antimicrobial genes. mdpi.comresearchgate.net This immunomodulatory function is a significant aspect of their therapeutic potential.
Biochemical Assays for Enzyme Activity and Metabolite Levels (e.g., ATP, LDH)
Biochemical assays are essential for determining the effects of this compound on cellular metabolism and enzyme activity. These assays can reveal mechanisms of action that go beyond simple membrane disruption.
Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the extracellular medium when the cell membrane is damaged. Measuring the activity of LDH in the cell culture supernatant is a common method to quantify cytotoxicity. The assay typically involves a colorimetric reaction where LDH reduces NAD to NADH, which then interacts with a probe to produce a colored product. abcam.com The amount of color is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.
ATP (Adenosine Triphosphate) Assay: ATP is the primary energy currency of the cell. Assays that measure intracellular or extracellular ATP levels can provide insights into the peptide's impact on cellular energy metabolism. A decrease in intracellular ATP can indicate metabolic stress or cell death. The hydrolysis of ATP can be measured through various methods, including linked enzyme assays or by detecting the inorganic phosphate (B84403) (Pi) released during hydrolysis. inspiralis.complos.org
These biochemical assays, which can be enzymatic, receptor-binding, or cellular, provide quantitative data on the functional consequences of peptide-cell interactions. abyntek.com
In vitro and In vivo Model Systems for Efficacy Testing
To evaluate the antimicrobial efficacy of this compound, a range of standardized in vitro and in vivo model systems are employed. These models are crucial for determining the peptide's spectrum of activity and its potential therapeutic effectiveness.
Microbial Culture Assays (MIC, MBC)
The foundational assays for assessing the antimicrobial potency of this compound are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. nih.govnih.gov These are broth microdilution methods performed in 96-well plates.
Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of the peptide that visibly inhibits the growth of a specific microorganism after a defined incubation period (typically 16-24 hours). nih.gov A serial dilution of the peptide is prepared in a suitable growth medium, and a standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration where no turbidity (bacterial growth) is observed.
Minimum Bactericidal Concentration (MBC): Following the MIC determination, the MBC is established by taking an aliquot from the wells that showed no visible growth and plating it onto an agar (B569324) medium. nih.gov After further incubation, the MBC is defined as the lowest peptide concentration that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum, indicating bactericidal activity. nih.gov
These assays have been widely used to characterize the antimicrobial spectrum of various Brevinin-2 peptides against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comoncotarget.com
Table of Reported MIC/MBC Values for Brevinin-2 Analogs
| Peptide | Microorganism | MIC (µM) | MBC (µM) | Reference |
| Brevinin-2MP | Bacillus subtilis CMCC 63501 | 4.97 | - | nih.gov |
| Brevinin-2MP | Escherichia coli ATCC 25922 | 47.78 | - | nih.gov |
| Brevinin-2GUb | Staphylococcus aureus | 32 | 32 | nih.gov |
| Brevinin-2GUb | Escherichia coli | 16 | 16 | nih.gov |
| Brevinin-2Ta | Staphylococcus aureus NCTC 10788 | 20 | 40 | oncotarget.com |
| Brevinin-2Ta | Escherichia coli NCTC 10418 | 10 | 20 | oncotarget.com |
| Brevinin-2Ta | Candida albicans NCPF 1467 | 20 | 40 | oncotarget.com |
Mammalian Cell Culture Models (for anticancer and immunomodulatory studies)
Mammalian cell culture models are indispensable tools for elucidating the specific anticancer and immunomodulatory activities of Brevinin-2 family peptides at the cellular level. These in vitro systems allow for controlled investigations into the peptides' mechanisms of action, cytotoxicity, and influence on immune signaling pathways.
Research has extensively utilized various human cancer cell lines to probe the anticancer potential of Brevinin-2 peptides, particularly Brevinin-2R, which shares a close structural relationship with this compound. google.com Studies have demonstrated that Brevinin-2R exhibits significant, semi-selective cytotoxicity against a broad spectrum of malignant cells. nih.gov This includes T-cell leukemia (Jurkat), B-cell lymphoma (BJAB), breast adenocarcinoma (MCF-7), fibrosarcoma (L929), lung carcinoma (A549), and colon carcinoma (HT29/219, SW742) cell lines. google.comnih.govnih.govmdpi.com Notably, the cytotoxic efficacy of Brevinin-2R against cell lines like Jurkat and MCF-7 has been shown to be higher than that of conventional chemotherapy drugs such as doxorubicin (B1662922) and cisplatin (B142131) under certain experimental conditions. nih.govnih.gov The peptide's preferential action against cancer cells is attributed to the higher negative charge on their outer membranes, resulting from an abundance of O-glycosylated mucins and phosphatidylserine (B164497) residues. nih.gov
The mechanism of Brevinin-2R-induced cell death is distinct from classical apoptosis and appears to be caspase-independent. nih.govnih.gov Research indicates that the peptide triggers a lysosomal-mitochondrial death pathway. nih.govnih.gov This process involves interaction with the lysosomal compartment, leading to membrane damage and the leakage of cathepsins into the cytosol. nih.gov Subsequent events include a decrease in the mitochondrial membrane potential (ΔΨm), a reduction in cellular ATP levels, and an increase in reactive oxygen species (ROS) production. nih.gov The cell death process is also modulated by proteins like Bcl-2 and BNIP3. nih.gov
Table 1: Anticancer Activity of Brevinin-2R in Mammalian Cell Culture Models | Cell Line | Cancer Type | Key Findings | Citations | | :--- | :--- | :--- | :--- | | Jurkat | T-cell leukemia | High cytotoxicity, death receptor-independent, modulated by Bcl-2. google.comnih.gov | | BJAB | B-cell lymphoma | Rapid cell killing, caspase-independent mechanism. google.comnih.govnih.gov | | MCF-7 | Breast adenocarcinoma | Highly sensitive to Brevinin-2R; cytotoxicity exceeds doxorubicin in short-term assays. google.comnih.govnih.gov | | L929 | Fibrosarcoma | Susceptible to Brevinin-2R-induced cell death. google.comnih.govnih.gov | | A549 | Lung carcinoma | Demonstrates susceptibility to Brevinin-2R; shows lower toxicity compared to normal lung fibroblasts. nih.govnih.gov | | HT29/219 | Colon carcinoma | Significant cytotoxic and apoptotic activity observed. google.comnih.govmdpi.com | | SW742 | Colon carcinoma | Significant cytotoxic and apoptotic activity observed. google.comnih.govmdpi.com |
In the context of immunomodulation, studies on Brevinin-2R have revealed its capacity to influence inflammatory processes. Research using the A549 human lung adenocarcinoma cell line demonstrated that Brevinin-2R can up-regulate the expression of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-8 (IL-8) in a dose- and time-dependent manner. researchgate.net This suggests that the peptide has a regulatory effect on triggering inflammatory responses within epithelial cells. researchgate.net This aligns with the broader understanding of host defense peptides, which are known to modulate the host immune response by targeting various immune cells like macrophages and neutrophils and influencing cytokine secretion. nih.govmdpi.com
Table 2: Immunomodulatory Effects of Brevinin-2R in Mammalian Cell Culture
| Cell Line | Cell Type | Key Findings | Citations |
|---|---|---|---|
| A549 | Lung epithelial adenocarcinoma | Upregulates the expression of pro-inflammatory cytokines IL-1β and IL-8. | researchgate.net |
| HepG2 | Hepatocellular carcinoma | Brevinin-2R induced the expression of interleukin-6 (IL-6) and IL-1β. | plos.org |
Invertebrate Models (e.g., Caenorhabditis elegans for host immunity)
Invertebrate models, particularly the nematode Caenorhabditis elegans, provide powerful in vivo systems for investigating the interplay between antimicrobial peptides and host immunity. mdpi.comnih.gov C. elegans possesses a conserved innate immune system, making it a valuable tool for dissecting the mechanisms by which peptides like this compound enhance host defense against pathogens. mdpi.comresearchgate.net
Studies using a C. elegans infection model with Methicillin-resistant Staphylococcus aureus (MRSA) have demonstrated the potent anti-infective properties of the Brevinin-2 family of peptides, including Brevinin-2, Brevinin-2ISb, Brevinin-2-OA3, and Brevinin-2TSa. mdpi.com When infected nematodes were treated with these peptides, their survival rate increased significantly. mdpi.combiomedres.us For instance, Brevinin-2ISb and Brevinin-2TSa increased the survival rate by at least 6.3-fold after 96 hours of infection compared to untreated controls. mdpi.com
Crucially, this enhanced survival is not solely due to the direct bactericidal activity of the peptides but also results from the positive modulation of the host's innate immune response. researchgate.netbiomedres.us Research has shown that Brevinin-2 family peptides activate the DAF-2/DAF-16 signaling pathway, a key regulator of innate immunity in C. elegans. mdpi.comresearchgate.net Activation of this pathway leads to the upregulated expression of downstream antimicrobial genes. researchgate.net Real-time PCR analyses have consistently shown that treatment with these peptides leads to a significant increase in the mRNA and protein expression of lys-7, a key antimicrobial gene. mdpi.comresearchgate.net Other immune genes induced by Brevinin-2ISb include spp-1, K05D8.5, and C29F3.7. researchgate.net These findings highlight that Brevinin-2 peptides can bolster host defense by directly killing pathogens and by enhancing the host's own immune capabilities. researchgate.netbiomedres.us
Table 3: Effects of Brevinin-2 Family Peptides in a C. elegans Infection Model
| Peptide(s) | Pathogen | Key Findings | Citations |
|---|---|---|---|
| Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, Brevinin-2TSa | Methicillin-resistant Staphylococcus aureus (MRSA) | Significantly increased the survival rate of infected nematodes. | mdpi.com |
| Brevinin-2ISb | Methicillin-resistant Staphylococcus aureus (MRSA) | Enhanced host immunity and prolonged the lifespan of infected worms. | researchgate.netbiomedres.us |
| Brevinin-2 family peptides | Methicillin-resistant Staphylococcus aureus (MRSA) | Activated the innate immune DAF-2/DAF-16 pathway. | mdpi.comresearchgate.net |
Future Research Directions and Unanswered Questions for Brevinin 2e
Elucidation of Broader Biological Activities
Initial research has primarily focused on the antimicrobial properties of the Brevinin-2 (B1175259) family. However, there are indications that these peptides may possess a wider range of biological functions. Future investigations should aim to explore these additional activities.
Anti-inflammatory and Immunomodulatory Effects: Some members of the Brevinin-2 family have been reported to have anti-inflammatory properties. mdpi.comnih.gov For instance, Brevinin-2R has been shown to modulate the expression of cytokines like IL-6 and IL-1β in HepG2 cancerous cells. researchgate.net Brevinin-2ISb can enhance the innate immune response by activating specific signaling pathways. mednexus.org Further studies are needed to determine if Brevinin-2E shares these immunomodulatory capabilities and to elucidate the underlying mechanisms.
Anticancer Potential: Certain antimicrobial peptides (AMPs) have demonstrated cytotoxic effects against cancer cells. researchgate.netfrontiersin.org Brevinin-2R, for example, has shown the ability to limit the proliferation of various cancer cell lines. researchgate.netnih.gov Given that some brevinins can induce apoptosis in cancer cells, investigating the anticancer properties of this compound against a range of tumor types is a promising area of research. frontiersin.orggoogle.com
Wound Healing Properties: The antimicrobial and potential anti-inflammatory activities of Brevinin-2 peptides suggest they could be beneficial in promoting wound healing. nih.govresearchgate.net Research on peptides like Brevinin-2Ta has shown effective inhibition of inflammatory responses and promotion of angiogenesis in animal models. oncotarget.com Exploring the efficacy of this compound in wound healing models could lead to new therapeutic applications. nih.gov
Antiviral and Antiparasitic Activities: The activity of this compound against viruses and parasites is largely unknown. Given the broad-spectrum nature of many AMPs, it is plausible that this compound could exhibit activity against these pathogens as well. For example, Brevinin-2R has shown anti-leishmanial effects. plos.org
Detailed Understanding of Intracellular Pathways and Specific Molecular Targets
The primary mechanism of action for many brevinins is thought to be membrane disruption. frontiersin.orgfrontiersin.org However, the precise intracellular targets and signaling pathways affected by this compound are not fully understood.
Membrane Interaction and Pore Formation: While it is generally accepted that cationic AMPs interact with negatively charged bacterial membranes, the exact nature of this interaction for this compound needs further characterization. researchgate.netnih.gov Techniques such as solid-state NMR and atomic force microscopy could provide detailed insights into how this compound inserts into and disrupts lipid bilayers, and whether it forms specific pore structures like "barrel-stave" or "carpet-like" models. nih.gov
Intracellular Targets: Some AMPs can translocate across the cell membrane and interact with intracellular components like DNA, RNA, or proteins, thereby inhibiting essential cellular processes. nih.govmdpi.com It is crucial to investigate whether this compound or its fragments can enter the cell and what their specific intracellular targets might be. For instance, buforin II is known to bind to DNA and RNA. nih.gov
Signaling Pathway Modulation: Brevinin-2ISb has been shown to activate the DAF-2/DAF-16 signaling pathway in C. elegans, which is crucial for the innate immune response. mednexus.org Other brevinins are known to activate pathways involving cAMP-dependent protein kinase A (PKA). mdpi.com Research should focus on identifying the specific signaling cascades in both microbial and host cells that are modulated by this compound. This includes investigating its effects on key inflammatory and apoptotic pathways. google.com
Advanced Peptide Engineering for Enhanced Biopharmaceutical Properties
While natural this compound has promising activity, its therapeutic potential could be significantly enhanced through peptide engineering.
Improving Potency and Selectivity: Strategic amino acid substitutions can improve the antimicrobial potency and selectivity of brevinins. For example, increasing the net positive charge can enhance interaction with bacterial membranes. mdpi.comresearchgate.net Modifications to the "Rana box" C-terminal domain have also been shown to influence bioactivity. mdpi.comnih.gov A key challenge is to increase antimicrobial efficacy while minimizing hemolytic activity (toxicity to red blood cells), a known issue for some brevinins. mdpi.comresearchgate.netnih.gov
Increasing Stability: Natural peptides can be susceptible to degradation by proteases. Engineering strategies such as C-terminal amidation, incorporation of D-amino acids, or cyclization can improve the stability of this compound in biological fluids, prolonging its therapeutic effect. mdpi.comresearchgate.net
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to guide peptide engineering. mdpi.com By systematically modifying the sequence of this compound and evaluating the effects on its antimicrobial, cytotoxic, and hemolytic activities, a detailed understanding of the relationship between its structure and function can be established. This knowledge will enable the rational design of analogues with optimized biopharmaceutical properties.
Table 1: Examples of Brevinin-2 Analogs and Their Modified Properties
| Original Peptide | Modification | Resulting Change in Property | Reference |
| Brevinin-2GUb | Removal of "Rana box" and C-terminal amidation | Enhanced antimicrobial activity | mdpi.comnih.gov |
| Brevinin-2-related peptide (B2RP) | Asp(4)-->Lys substitution | Increased potency against E. coli, S. aureus, and C. albicans without significantly altering hemolytic activity | nih.gov |
| Brevinin-2-related peptide (B2RP) | Lys(16)-->Leu or Lys(16)-->Ala substitution | Increased hemolytic activity without increasing antimicrobial potency | nih.gov |
| Brevinin-2PRc and Brevinin-2PRd | Phe to Leu substitution | Reduced hydrophobicity and lower toxicity against red blood cells | mdpi.com |
Exploration of this compound in Combination Therapies
The use of this compound in combination with conventional antibiotics or other therapeutic agents could be a powerful strategy to combat multidrug-resistant bacteria and enhance therapeutic outcomes.
Synergy with Antibiotics: Combining this compound with traditional antibiotics could result in synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual activities. researchgate.net This could potentially lower the required dose of both agents, reducing the risk of side effects and slowing the development of resistance. For example, the combination of the cationic peptide brevinin-2CE with certain antibiotics has been explored against multidrug-resistant clinical isolates. researchgate.net
Combination with Efflux Pump Inhibitors: Bacteria can develop resistance by using efflux pumps to expel antimicrobial agents. nih.gov Combining this compound with efflux pump inhibitors could restore its efficacy against resistant strains. For instance, chlorpromazine, an efflux pump inhibitor, has been shown to increase the susceptibility of E. coli to Brevinin-2CE. nih.gov
Use as an Adjuvant in Cancer Therapy: If this compound is found to have anticancer properties, its use in combination with chemotherapy, radiotherapy, or immunotherapy could improve treatment efficacy. frontiersin.org AMPs can potentially synergize with these treatments by directly killing cancer cells or by modulating the tumor microenvironment. frontiersin.org
Comprehensive Phylogenetic and Evolutionary Analysis of the Brevinin-2 Family
A deeper understanding of the evolutionary history of the Brevinin-2 family can provide valuable insights into their structure-function relationships and guide the discovery of novel peptides.
Sequence Diversity and Evolution: The amino acid sequences of brevinin peptides are highly variable among different frog species. researchgate.netmdpi.com Comprehensive phylogenetic analysis of the Brevinin-2 family, based on both peptide and gene sequences, can help to trace their evolutionary origins and understand the selective pressures that have driven their diversification. mdpi.comresearchgate.netbenthamscience.comfrontiersin.org
Conserved Structural Motifs: Despite the high sequence variability, certain structural features, such as the C-terminal "Rana box," are conserved in most brevinin-2 peptides. mdpi.com Identifying conserved and variable regions across the family can help to pinpoint residues that are critical for specific functions. For example, four amino acids (Lys15, Cys27, Lys28, and Cys33) are conserved in the Brevinin-2 family. mednexus.orgresearchgate.net
Bioprospecting for Novel Peptides: Phylogenetic analysis can guide the search for new Brevinin-2 peptides with unique properties. mdpi.com By targeting frog species that are phylogenetically distinct from those already studied, there is a higher probability of discovering novel peptides with potentially enhanced or entirely new biological activities. researchgate.net
Q & A
Basic Research Questions
Q. What are the key structural determinants of Brevinin-2E’s antimicrobial activity, and how can they be experimentally validated?
- Methodological Answer : Researchers should employ circular dichroism (CD) spectroscopy to analyze secondary structures (e.g., α-helical motifs) and use site-directed mutagenesis to identify critical residues. Minimum inhibitory concentration (MIC) assays against model pathogens (e.g., E. coli, S. aureus) can correlate structural features with activity. Refer to existing NMR or X-ray crystallography data for structural comparisons .
Q. How should experimental designs be optimized to assess this compound’s mechanism of action against bacterial membranes?
- Methodological Answer : Combine fluorescence microscopy with propidium iodide (PI) uptake assays to evaluate membrane disruption. Include liposome leakage assays using synthetic lipid bilayers mimicking bacterial membranes. Controls should involve non-antimicrobial peptide analogs to isolate specific effects. Reproducibility requires detailed protocols for peptide synthesis and purification (e.g., HPLC gradients, mass spectrometry validation) .
Q. What in vitro models are appropriate for evaluating this compound’s cytotoxicity to mammalian cells?
- Methodological Answer : Use hemolysis assays (red blood cells) and MTT assays on mammalian cell lines (e.g., HEK-293). Standardize cell culture conditions (e.g., serum concentration, incubation time) and compare cytotoxicity thresholds (IC₅₀) with antimicrobial efficacy (MIC) to calculate selectivity indices .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations improve the design of this compound analogs with enhanced stability?
- Methodological Answer : Run MD simulations in explicit solvent (e.g., TIP3P water) to study peptide-lipid interactions. Focus on stabilizing salt bridges or hydrophobic packing. Validate predictions via solid-phase peptide synthesis and circular dichroism under physiological conditions (e.g., pH 7.4, 150 mM NaCl). Compare simulation trajectories with experimental stability data (e.g., thermal denaturation assays) .
Q. What strategies resolve contradictions between this compound’s in vitro efficacy and in vivo toxicity?
- Methodological Answer : Conduct pharmacokinetic studies (e.g., serum half-life, tissue distribution) in murine models. Use proteolytic degradation assays (e.g., trypsin/chymotrypsin) to identify unstable regions. Modify peptide sequences via D-amino acid substitution or PEGylation to enhance stability. Cross-reference in vitro cytotoxicity data with in vivo histopathology .
Q. How do researchers address variability in antimicrobial activity data across different experimental setups?
- Methodological Answer : Standardize protocols using CLSI guidelines (e.g., broth microdilution). Control variables include inoculum size, growth phase of pathogens, and peptide solvent (e.g., avoid DMSO if it affects membrane integrity). Perform meta-analyses of published data to identify confounding factors (e.g., pH, cation concentration) and validate findings via inter-laboratory collaborations .
Key Considerations for Research Design
- Hypothesis Testing : Frame questions to compare this compound’s performance against negative controls and established antimicrobial peptides (e.g., melittin) .
- Data Contradictions : Use sensitivity analyses (e.g., Monte Carlo simulations) to assess robustness of conclusions when faced with conflicting results .
- Ethical Reproducibility : Document synthetic protocols, raw data, and statistical codes in supplementary materials to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
